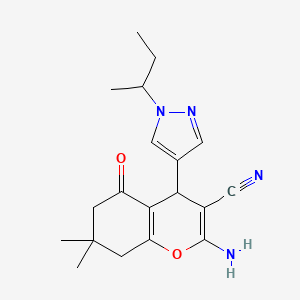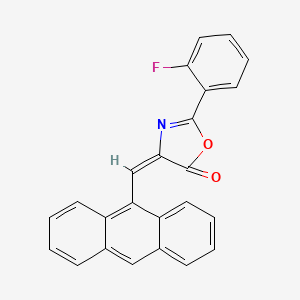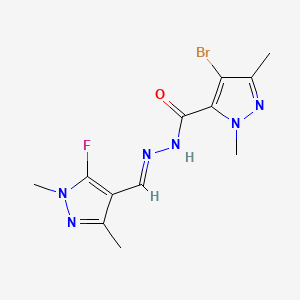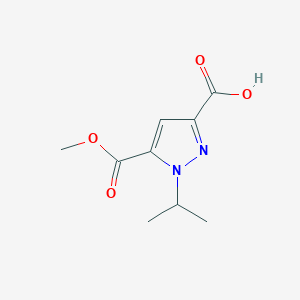
4-ethyl-1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C27H28N2O3 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-ETHYL-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactions. A common route might start with the preparation of the pyrazole core, followed by the introduction of ethyl and methoxyphenyl groups through Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions. Careful control of temperature, pressure, and solvents is crucial to ensure high yield and purity.
Industrial Production Methods: Scaling up the synthesis to an industrial level requires optimization of reaction conditions to maximize efficiency and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis techniques to handle large volumes while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its structure allows it to engage in complex formation and other coordination chemistry due to the presence of aromatic and heterocyclic rings.
Common Reagents and Conditions: Common reagents for its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide or amine groups. The reactions usually require specific pH levels, temperatures, and solvents to proceed efficiently.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation might lead to the formation of aldehyde or carboxylic acid derivatives, while reduction could yield simpler alkyl or amine derivatives. Substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications: 4-{[4-ETHYL-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has numerous applications in scientific research:
Chemistry: Its complex structure makes it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It could be used as a probe to understand biological processes involving aromatic and heterocyclic compounds.
Medicine: Potential pharmacological applications include acting as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it suitable for use in material science and the development of new polymers and coatings.
Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its aromatic and heterocyclic rings allow it to fit into the active sites of these targets, inhibiting or modulating their activity. Pathways involved might include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds: Compared to other compounds with similar structures, such as bisphenyl pyrazole derivatives, 4-{[4-ETHYL-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER stands out due to its specific substitution pattern, which confers unique physical and chemical properties. Similar compounds include:
Bis(3-methoxyphenyl)pyrazole derivatives.
4-ethylphenyl derivatives.
Other pyrazole-based compounds with different substituent patterns.
Hope this illuminates the fascinating world of 4-{[4-ETHYL-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER for you! Anything else on your mind?
Properties
Molecular Formula |
C27H28N2O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O3/c1-5-25-26(20-8-6-10-23(16-20)31-3)28-29(18-19-12-14-22(30-2)15-13-19)27(25)21-9-7-11-24(17-21)32-4/h6-17H,5,18H2,1-4H3 |
InChI Key |
RIQPZCMPVYTYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10913075.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10913076.png)

![2-Ethyl-1-((6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl)piperidine](/img/structure/B10913088.png)
![2-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B10913093.png)
![N-(3-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913096.png)

![5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913113.png)

![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10913126.png)


![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10913154.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913160.png)
